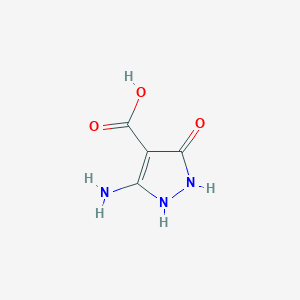![molecular formula C18H21Cl2NO2 B1385322 N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine CAS No. 1040686-30-3](/img/structure/B1385322.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine typically involves the reaction of 2,4-dichlorophenoxybutyric acid with 4-methoxybenzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyric acid: Another compound with a similar backbone but different functional groups.
Uniqueness
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-22-16-7-4-14(5-8-16)13-21-10-2-3-11-23-18-9-6-15(19)12-17(18)20/h4-9,12,21H,2-3,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJXGKDJKZAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)



![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)

